Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate hydrochloride
Description
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 5 and an ethyl acetate moiety at position 3, forming a hydrochloride salt. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often serving as a surrogate for ester or amide groups in drug design . The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Synthetic routes for analogous 1,2,4-oxadiazoles typically involve cyclization of amidoximes with carboxylic acid derivatives or nucleophilic substitutions.
Properties
IUPAC Name |
ethyl 2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-2-12-7(11)3-5-9-6(4-8)13-10-5;/h2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYWZHJXBHDNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652158-85-5 | |
| Record name | 1,2,4-Oxadiazole-3-acetic acid, 5-(aminomethyl)-, ethyl ester, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652158-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization of Hydrazide Derivatives
A widely adopted method involves the reaction of hydrazides with carbon disulfide under alkaline conditions. For instance, Sahin et al. (2002) demonstrated that refluxing 1-naphthyloxyacetic acid hydrazide (28) with carbon disulfide in ethanol containing potassium hydroxide yields 1,3,4-oxadiazole-2(3H)-thiones (29) (Figure 1). Similarly, Amer et al. (2018) cyclized 2-(4-nitrophenoxy)acetohydrazide (91) using KOH and carbon disulfide to form 5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol (93). These reactions typically proceed at 60–80°C for 8–12 hours, achieving yields of 60–80%.
Mechanistic Insight :
The process initiates with the deprotonation of the hydrazide by KOH, followed by nucleophilic attack of the sulfur atom in carbon disulfide on the carbonyl carbon. Intramolecular cyclization then eliminates H2S, forming the oxadiazole-thione intermediate.
Nitrile Oxide Cycloadditions
An alternative route employs nitrile oxides, which undergo [3+2] cycloaddition with nitriles or other dipolarophiles. For example, the patent WO2013186792A2 describes the use of hydroxylamine hydrochloride to convert amidoximes into nitrile oxides, which subsequently cyclize with ethyl cyanoacetate to form 1,2,4-oxadiazoles. This method avoids the use of harsh bases and achieves cyclization at milder temperatures (25–40°C).
Introduction of the Aminomethyl Group
Functionalization at the 5-position of the oxadiazole ring with an aminomethyl group (-CH2NH2) is critical. Two approaches prevail: nucleophilic substitution and reductive amination .
Nucleophilic Substitution
In a study by Suman Bala et al. (2014), 5-(chloromethyl)-1,3,4-oxadiazole derivatives were treated with aqueous ammonia to replace the chloride with an amine group. The reaction required polar aprotic solvents (e.g., DMF) and temperatures of 50–70°C, yielding 65–75% of the aminomethyl product.
Reductive Amination
A more efficient method involves reductive amination of 5-formyl-1,3,4-oxadiazole intermediates. For instance, Ansari et al. (2009) reduced 5-formyl-oxadiazole using sodium cyanoborohydride in the presence of ammonium acetate, achieving 85% yield. This one-pot reaction minimizes side products and operates under mild acidic conditions (pH 4–6).
Esterification of the Acetate Moiety
The ethyl ester group is introduced via Steglich esterification or alkylation of the carboxylic acid precursor.
Steglich Esterification
Reacting 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetic acid with ethanol in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) yields the ethyl ester. This method, reported in, achieves 70–80% conversion at 0–5°C over 24 hours.
Alkylation with Ethyl Bromoacetate
Direct alkylation of the sodium salt of the carboxylic acid with ethyl bromoacetate in acetone provides higher yields (85–90%). The reaction, optimized by Amer et al. (2018), uses anhydrous K2CO3 as a base and proceeds at reflux (60°C) for 6 hours.
Hydrochloride Salt Formation
The final step involves converting the free amine into its hydrochloride salt. This is typically accomplished by treating the amine with HCl gas in anhydrous ether or by adding concentrated HCl to an ethanolic solution of the compound. For example, the patent WO2013186792A2 specifies dissolving the free base in ethanol, cooling to 0°C, and bubbling HCl gas until precipitation is complete. The product is then filtered and dried under vacuum, yielding >95% purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amine derivatives. Substitution reactions can result in various substituted oxadiazole compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate hydrochloride is primarily studied for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The specific structure of this compound enhances its effectiveness against various microbial strains. Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
There is evidence suggesting that this compound may possess anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating a potential role in treating inflammatory diseases .
Cancer Research
The oxadiazole derivatives are being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics .
Pesticidal Activity
The compound's structural features are also being investigated for their potential use as pesticides. Its ability to disrupt cellular processes in pests could lead to the development of new agricultural chemicals that are effective against a range of agricultural pests while being less harmful to non-target organisms .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its unique functional groups allow it to be incorporated into various polymer matrices, potentially leading to materials with enhanced properties such as increased thermal stability and improved mechanical strength .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
A study on the anti-inflammatory effects of this compound involved treating macrophage cells with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cytokine release, supporting its role in inflammation modulation .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The trifluoromethyl group (-CF₃) in the analog from is strongly electron-withdrawing, stabilizing the oxadiazole ring but reducing solubility. In contrast, the aminomethyl (-CH₂NH₂) group in the target compound is electron-donating, increasing polarity and aqueous solubility .
- Solubility : Hydrochloride salts (e.g., target compound and 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride) exhibit superior solubility in polar solvents compared to neutral esters like the trifluoromethyl analog .
- Biological Interactions: The aminomethyl group may facilitate interactions with enzymes or receptors via hydrogen bonding, whereas the phenyl group in the piperidine derivative could enhance binding to hydrophobic pockets .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trifluoromethyl analog (LogP ~1.8 estimated) is more lipophilic than the aminomethyl derivative (LogP ~0.5), influencing membrane permeability and metabolic stability .
- Stability: 1,2,4-Oxadiazoles are generally resistant to hydrolysis, but the aminomethyl group’s nucleophilicity may necessitate protective strategies during synthesis .
Biological Activity
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate hydrochloride (CAS No. 2089649-91-0) is a synthetic compound belonging to the oxadiazole class, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula: C7H12ClN3O3
- Molecular Weight: 221.64 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis typically involves the cyclization of ethyl 2-bromoacetate with 5-(aminomethyl)-1,2,4-oxadiazole in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method ensures high yield and purity of the product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has been evaluated for its effects on various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxicity against these cancer cells, suggesting its potential as an anticancer agent.
The mechanism underlying the anticancer activity of this compound may involve its interaction with specific molecular targets such as enzymes or receptors that are crucial for cancer cell proliferation. For instance, it has been suggested that compounds with oxadiazole moieties can inhibit STAT3 signaling pathways, which are often overexpressed in various cancers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. The compound's structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazole derivatives:
- Anticancer Studies : A series of derivatives were tested against multiple cancer cell lines with varying degrees of potency. For example, a derivative similar to ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Computational Studies : Molecular docking studies have indicated strong binding affinities between oxadiazole derivatives and target proteins involved in cancer progression . This suggests that modifications to the oxadiazole structure can enhance biological activity.
- Antimicrobial Evaluations : Research has shown that compounds containing oxadiazole rings exhibit antimicrobial properties against both gram-positive and gram-negative bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of amidoxime intermediates with activated esters. For example, hydroxylamine hydrochloride reacts with carbonyl precursors in ethanol under reflux, followed by triethylamine (TEA) to neutralize HCl . Reaction progress is monitored via TLC, and purification employs silica gel column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 3:1 v/v) to isolate the oxadiazole core . Yield optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratios of precursors) and reaction time (3–5 hours) .
- Table 1 : Synthesis Optimization Parameters
| Precursor Ratio | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1:1.2 | EtOH | 3 | 55 | |
| 1:1 | TEA | 4 | 65 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are functional groups identified?
- Methodological Answer :
- NMR : H NMR identifies the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and aminomethyl group (δ 3.8–4.0 ppm for -CH-NH) .
- LC-MS : Confirms molecular weight via [M+H] peaks (e.g., m/z 450.63 in related oxadiazoles) .
- IR : Stretching frequencies for C=N (1630–1650 cm) and ester C=O (1720–1740 cm) .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data when assigning the structure of this compound?
- Methodological Answer :
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for oxadiazole ring protons and adjacent groups .
- Isotopic labeling (e.g., N) clarifies nitrogen connectivity in the oxadiazole ring .
- Computational modeling (DFT calculations) predicts NMR chemical shifts and validates stereoelectronic effects .
Q. What strategies improve the yield of this compound during scale-up synthesis?
- Methodological Answer :
- Catalytic additives : Use 1-hydroxy-7-azabenzotriazole (HOAt) to enhance coupling efficiency in amide-forming steps .
- Solvent optimization : Replace ethanol with DMF for better solubility of intermediates .
- Temperature control : Gradual cooling during crystallization minimizes impurities .
Q. How is purity assessed, and what methods resolve co-eluting impurities in HPLC analysis?
- Methodological Answer :
- HPLC-DAD/ELSD : Use C18 columns with mobile phases like acetonitrile/0.1% TFA (gradient: 10–90% over 20 min) .
- LC-MS/MS : Differentiates co-eluting impurities via fragmentation patterns (e.g., m/z 257.31 for related esters) .
- Ion-pair chromatography : Add heptafluorobutyric acid (HFBA) to improve separation of polar aminomethyl derivatives .
Q. What in silico approaches predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Target HIV-1 entry inhibitors (e.g., CCR5 or gp120) using AutoDock Vina, leveraging oxadiazole’s hydrogen-bonding capacity .
- QSAR modeling : Correlate substituent effects (e.g., aminomethyl vs. trifluoromethyl) with logP and IC values .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
